molecular formula C16H14N2O3S2 B6505160 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate CAS No. 1396862-81-9

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate

Cat. No.: B6505160
CAS No.: 1396862-81-9
M. Wt: 346.4 g/mol
InChI Key: RQBOBWRWHHFCIW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring three distinct moieties:

  • 4-Methoxy-1,3-benzothiazole: A bicyclic aromatic system with methoxy substitution, known for bioactivity in agrochemicals and pharmaceuticals .
  • Thiophene-2-carboxylate: A sulfur-containing heterocycle with electron-rich properties, often enhancing binding affinity in drug design .

The integration of these components suggests applications in pesticidal or pharmacological contexts, inferred from structural analogs in regulatory documents and synthetic studies .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-11-4-2-5-12-14(11)17-16(23-12)18-8-10(9-18)21-15(19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBOBWRWHHFCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling with Thiophene Carboxylate: The final step involves the esterification or amidation of the azetidine intermediate with thiophene-2-carboxylic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

    Oxidation: Methoxybenzothiazole aldehydes or acids.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, which are crucial for developing drugs targeting inflammatory diseases. For instance, compounds synthesized from similar scaffolds showed promising IC50 values against COX-1 inhibition, suggesting their utility in pain management therapies.

Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its effects on neurodegenerative disorders. Specifically, derivatives have been designed to alleviate symptoms associated with Parkinson's disease. In animal models, certain compounds demonstrated the ability to reduce haloperidol-induced catalepsy, indicating potential neuroprotective effects. This suggests that similar compounds may be explored further for their therapeutic efficacy in treating Parkinson's and other neurodegenerative conditions.

Antiviral and Anticancer Research

The compound has also garnered attention in antiviral and anticancer research. Studies have shown that benzothiazole derivatives possess significant anticancer activity due to their ability to interfere with cellular pathways involved in tumor growth and proliferation. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could be further explored as an anticancer agent .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly inhibited COX enzymes, which are pivotal in mediating inflammation.
  • Neuroprotective Effects : In vivo experiments showed that specific derivatives could mitigate oxidative stress markers in rodent models of Parkinson's disease.
  • Anticancer Potential : Research involving cell line assays revealed that certain analogs exhibited potent cytotoxicity against breast and lung cancer cells .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Differences Potential Applications
Bentazone (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) Benzothiadiazinone ring Lacks azetidine and thiophene; contains sulfone group Herbicide
Bensultap (S,S’-2-dimethylaminotrimethylene di(benzenethiosulfonate)) Dual benzene-thiosulfonate groups No heterocyclic fusion; linear sulfur chains Insecticide
Example 1 from (2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) Benzothiazole + tetrahydroquinoline + thiazole Replaces azetidine with tetrahydroquinoline Pharmacological target (unpublished)
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate Benzothiazine + methyl ester Sulfone and hydroxyl groups; lacks azetidine Anti-inflammatory/analgesic

Key Observations :

  • The thiophene carboxylate may enhance solubility compared to purely aromatic esters (e.g., methyl esters in ) .

Challenges :

  • Regioselectivity during benzothiazole functionalization (risk of isomer formation, as noted in ) .
  • Azetidine’s ring strain may require mild reaction conditions to prevent degradation .

Comparison with Analogues :

  • Bentazone : Synthesized via cyclization of substituted anilines with sulfonyl chlorides, avoiding multi-step heterocyclic fusion .
  • Compounds: Utilize modular coupling of pre-formed heterocycles (e.g., tetrahydroquinoline + benzothiazole), emphasizing high-throughput strategies .

Inferences :

  • The target’s benzothiazole and thiophene groups may synergize for pesticidal activity, similar to bensultap’s thiosulfonate chains .
  • Azetidine’s stability could prolong half-life compared to ester-containing analogs like those in .

Biological Activity

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C₁₆H₁₄N₂O₃S₂
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1396862-81-9

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In comparative studies, it demonstrated higher potency than traditional antibiotics such as ampicillin and streptomycin. For instance, derivatives of benzothiazole have been reported to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antimicrobial agents. The presence of the thiazole moiety enhances the compound's affinity for these targets through specific interactions that disrupt bacterial cell function .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various benzothiazole derivatives, including the target compound. The results indicated that compounds with similar structural features exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the benzothiazole ring in modulating antibacterial potency .

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assessments against human liver cell lines (HepG2) revealed that this compound exhibited low toxicity levels, suggesting a favorable therapeutic index. This characteristic is crucial for potential drug development, indicating that the compound could selectively target bacterial cells while sparing human cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole moiety through cyclization reactions.
  • Azetidine Ring Formation : This step incorporates the azetidine structure via nucleophilic substitution reactions.
  • Carboxylation : Finally, thiophene derivatives are introduced to form the complete structure through carboxylation reactions.

Research Findings Summary Table

Biological Activity Target Organisms MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus0.5 - 8
AntibacterialEscherichia coli0.5 - 8
CytotoxicityHepG2 cellsLow toxicity

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